CAS number 129446-47-5 methyl 4-[(1R)-1-hydroxyethyl]benzoate data
CAS number 129446-47-5 methyl 4-[(1R)-1-hydroxyethyl]benzoate data
Technical Master File: Methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS: 129446-47-5 | Role: High-Value Chiral Synthon[1]
Executive Summary
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a stereodefined secondary alcohol and a critical chiral building block in modern pharmaceutical synthesis. It serves as a precursor for complex active pharmaceutical ingredients (APIs), including carbapenem antibiotics and functionalized isocoumarins. Its utility stems from the high enantiomeric purity (>98% ee) achievable via asymmetric transfer hydrogenation (ATH), allowing it to function as a reliable scaffold for transferring chirality into larger molecular architectures.
This guide provides a self-validating technical framework for the synthesis, characterization, and application of this intermediate, designed for researchers requiring high-fidelity data and reproducible protocols.
Part 1: Molecular Identity & Physicochemical Profile[2]
The following data aggregates experimental values and computed properties to establish a baseline for material identification.
| Property | Specification | Source/Notes |
| IUPAC Name | Methyl 4-[(1R)-1-hydroxyethyl]benzoate | Systematic |
| CAS Number | 129446-47-5 | (R)-Enantiomer specific |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol | - |
| Physical State | Solid (Low Melting) | Often appears as an oil if impure |
| Melting Point | 59.7 °C | Experimental (EPA CompTox) |
| Boiling Point | ~281 °C | @ 760 mmHg (Predicted) |
| Chirality | (R)-Configuration | Confirmed via Mosher's analysis |
| Solubility | Soluble in MeOH, DCM, EtOAc | Sparingly soluble in water |
Part 2: Synthetic Architecture (Process Chemistry)
The industrial standard for synthesizing CAS 129446-47-5 is Asymmetric Transfer Hydrogenation (ATH) . Unlike biological reductions which can suffer from substrate inhibition, ATH using Ruthenium(II) catalysts offers scalability and precise stereocontrol.
Reaction Pathway
The synthesis reduces the prochiral ketone, Methyl 4-acetylbenzoate (CAS 3609-53-8) , using a chiral Ruthenium-Arene complex. The hydrogen source is typically an azeotropic mixture of Formic Acid/Triethylamine (5:2) or Isopropanol.
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru-H species to the carbonyl carbon, while the proton from the amine ligand is transferred to the carbonyl oxygen.
Visualization of Synthesis Flow
Validated Experimental Protocol
Note: This protocol is adapted from standard Noyori transfer hydrogenation methodologies for acetophenones.
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Charge: In a dry reactor, dissolve Methyl 4-acetylbenzoate (1.0 eq) in degassed Dichloromethane (DCM) or Methanol (MeOH).
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Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.005 eq). Crucial: The (S,S)-ligand typically yields the (R)-alcohol for aromatic ketones, but this must be confirmed via HPLC for each specific catalyst batch.
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H-Donor: Add a premixed solution of Formic Acid/Triethylamine (5:2 molar ratio) slowly to control exotherm.
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Reaction: Stir at 28–30°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[2][3][4][5][6]
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Quench: Add water to separate phases. Wash organic layer with sat. NaHCO₃ (to remove Formic Acid) and Brine.
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Purification: Dry over Na₂SO₄, concentrate. Recrystallize from Hexane/EtOAc if solid, or purify via flash chromatography if oil.
Part 3: Analytical Control Strategy
To ensure the integrity of the chiral center, a "Self-Validating" analytical workflow is required. Relying solely on optical rotation is insufficient due to potential non-linear effects.
Enantiomeric Excess Determination (Chiral HPLC)
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Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).
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Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV @ 254 nm.
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Criterion: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Integration of area under curve (AUC) determines %ee.
Absolute Configuration Validation (Mosher's Method)
If reference standards are unavailable, use Mosher's Ester Analysis :
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Derivatize a small sample with (R)-MTPA-Cl and (S)-MTPA-Cl.
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Analyze via ¹H NMR or ¹⁹F NMR.
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Calculate chemical shift differences (Δδ = δS - δR). The pattern of positive and negative Δδ values allows assignment of the absolute configuration (R vs S) based on the Mosher model.
Quality Control Workflow
Part 4: Application in Drug Development
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is not merely an end-product; it is a "stereochemical anchor."
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Nucleophilic Substitution (Inversion): The hydroxyl group can be converted to a leaving group (Mesylate/Tosylate) and displaced by nucleophiles (azides, amines, thiols) with inversion of configuration (Walden inversion). This allows access to (S)-configured amines or thiols.
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Carbapenem Synthesis: It serves as a precursor for the chiral side chains in beta-lactam antibiotics, where the stereochemistry of the hydroxyethyl group correlates to biological activity.
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Isocoumarin Formation: The ester and alcohol functionalities allow for cyclization reactions to form phthalides and isocoumarins, scaffolds found in various natural products and anticoagulants.
References
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BenchChem. Methyl 4-[(1R)-1-hydroxyethyl]benzoate Product Data and Applications. Retrieved from
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EPA CompTox Chemicals Dashboard. Methyl 4-(1-hydroxyethyl)benzoate Properties. Retrieved from
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PubChem. Methyl 4-(1-hydroxyethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
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ChemicalBook. Methyl 4-acetylbenzoate (Precursor) Data. Retrieved from
Sources
- 1. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 4-[(1R)-1-hydroxyethyl]benzoate | 129446-47-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 129446-47-5|methyl 4-[(1R)-1-hydroxyethyl]benzoate|methyl 4-[(1R)-1-hydroxyethyl]benzoate|-范德生物科技公司 [bio-fount.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
